molecular formula C45H23ClN2O11 B11119394 4-[(2-{4-[(3-{5-[(4-carboxyphenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-chlorophenyl)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid

4-[(2-{4-[(3-{5-[(4-carboxyphenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-chlorophenyl)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid

Cat. No.: B11119394
M. Wt: 803.1 g/mol
InChI Key: HBBCPOIYSIGCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(5-{4-[5-(4-CARBOXYBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOYL}-2-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}BENZOIC ACID is a complex organic compound characterized by multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(5-{4-[5-(4-CARBOXYBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOYL}-2-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}BENZOIC ACID typically involves multi-step organic reactions. The key steps may include:

  • Formation of the isoindole core through cyclization reactions.
  • Introduction of carboxybenzoyl and chlorophenyl groups via electrophilic aromatic substitution.
  • Coupling reactions to link the various aromatic rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of high-efficiency catalysts.
  • Implementation of continuous flow reactors.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(5-{4-[5-(4-CARBOXYBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOYL}-2-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions would depend on the specific functional groups being targeted and the reaction conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic use.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[2-(5-{4-[5-(4-CARBOXYBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOYL}-2-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}BENZOIC ACID would depend on its specific application. For example:

    Biological Activity: Interaction with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.

    Material Properties: Influence on the physical properties of materials, such as conductivity or mechanical strength.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(5-{4-[5-(4-CARBOXYBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOYL}-2-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}BENZOIC ACID
  • 4-{[2-(5-{4-[5-(4-CARBOXYBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOYL}-2-FLUOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}BENZOIC ACID

Uniqueness

The uniqueness of 4-{[2-(5-{4-[5-(4-CARBOXYBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOYL}-2-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}BENZOIC ACID lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and physical properties.

Properties

Molecular Formula

C45H23ClN2O11

Molecular Weight

803.1 g/mol

IUPAC Name

4-[2-[4-[3-[5-(4-carboxybenzoyl)-1,3-dioxoisoindol-2-yl]-4-chlorobenzoyl]phenyl]-1,3-dioxoisoindole-5-carbonyl]benzoic acid

InChI

InChI=1S/C45H23ClN2O11/c46-35-18-13-29(21-36(35)48-41(53)32-17-12-28(20-34(32)43(48)55)38(50)23-3-7-26(8-4-23)45(58)59)39(51)24-9-14-30(15-10-24)47-40(52)31-16-11-27(19-33(31)42(47)54)37(49)22-1-5-25(6-2-22)44(56)57/h1-21H,(H,56,57)(H,58,59)

InChI Key

HBBCPOIYSIGCFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C5=CC(=C(C=C5)Cl)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)C8=CC=C(C=C8)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.